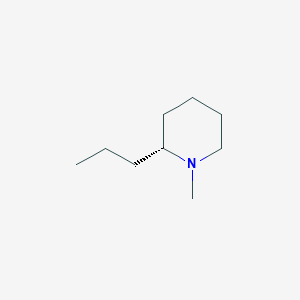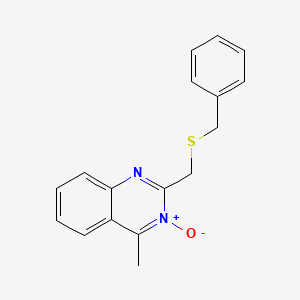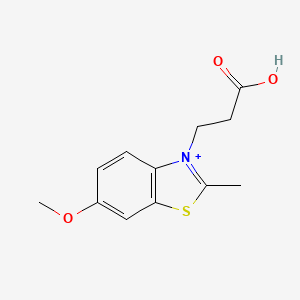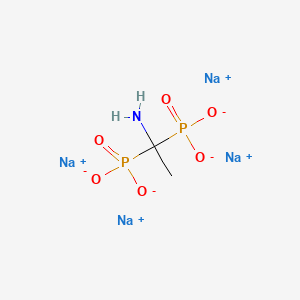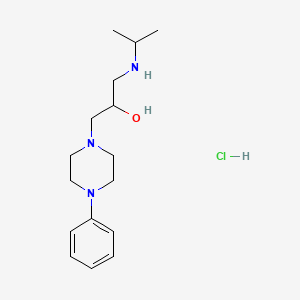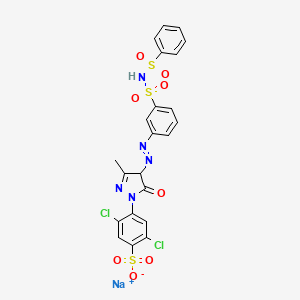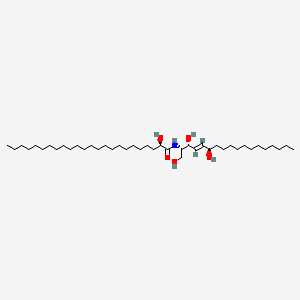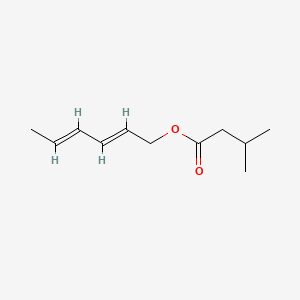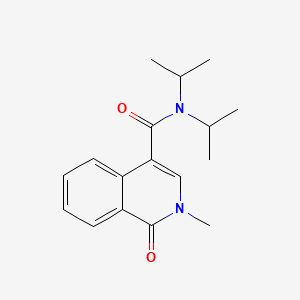
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound belongs to the isoquinoline family, which is known for its diverse biological activities and synthetic utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- typically involves multi-step organic reactions. One common route might include the following steps:
Formation of Isoquinoline Core: Starting with a suitable precursor such as benzylamine, the isoquinoline core can be constructed through a Pictet-Spengler reaction.
Functional Group Modifications: Introduction of the carboxamide group and subsequent modifications to introduce the N,N-bis(1-methylethyl) and 2-methyl-1-oxo- functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinolinecarboxamide: A related compound with a quinoline core.
Benzamide Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- is unique due to its specific combination of functional groups and the isoquinoline core, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
148581-45-7 |
|---|---|
Fórmula molecular |
C17H22N2O2 |
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
2-methyl-1-oxo-N,N-di(propan-2-yl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)19(12(3)4)17(21)15-10-18(5)16(20)14-9-7-6-8-13(14)15/h6-12H,1-5H3 |
Clave InChI |
VPKFWUHOXXXTCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


